molecular formula C10H20O2 B138839 (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol CAS No. 155348-04-2

(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol

Cat. No. B138839
CAS RN: 155348-04-2
M. Wt: 172.26 g/mol
InChI Key: SYKFBYLBABZJJQ-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol, also known as (1R,2S,5R)-menthol, is a natural organic compound that is widely used in the food, pharmaceutical, and cosmetic industries. It is a white crystalline solid that has a characteristic minty odor and taste. The purpose of

Mechanism of Action

The mechanism of action of (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol is not fully understood, but it is believed to act as a transient receptor potential cation channel subfamily M member 8 (TRPM8) agonist. TRPM8 is a cold-sensitive ion channel that is expressed in sensory neurons and is involved in the detection of cold temperatures and the perception of cold sensations.
Biochemical and Physiological Effects
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, and is therefore used in the treatment of minor aches and pains. It has also been found to have antimicrobial properties, and is therefore used as a preservative in various products. Additionally, it has been found to have a cooling and soothing effect on the skin, and is therefore used in the cosmetic industry as a fragrance and cooling agent.

Advantages and Limitations for Lab Experiments

The advantages of using (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol in lab experiments include its availability, low cost, and wide range of applications. However, there are also some limitations to its use, including its potential to cause skin irritation and its limited solubility in water.

Future Directions

There are several future directions for the study of (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, there is a need for further research on its safety and toxicity, particularly with regards to its use in food and cosmetic products.

Synthesis Methods

(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol can be synthesized through several methods, including the hydrogenation of thymol, the isomerization of pulegone, and the epimerization of menthone. The most common method for the synthesis of (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol is the hydrogenation of thymol, which involves the reduction of the double bond in thymol using hydrogen gas and a catalyst such as palladium or platinum.

Scientific Research Applications

(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol has been extensively studied for its various properties and applications. In the food industry, it is used as a flavoring agent in products such as chewing gum, candy, and ice cream. In the pharmaceutical industry, it is used as a topical analgesic and anti-inflammatory agent for the treatment of minor aches and pains. In the cosmetic industry, it is used as a fragrance and cooling agent in products such as lotions, shampoos, and soaps.

properties

CAS RN

155348-04-2

Product Name

(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10+/m1/s1

InChI Key

SYKFBYLBABZJJQ-UTLUCORTSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H](C[C@@H]1O)CO

SMILES

CC(C)C1CCC(CC1O)CO

Canonical SMILES

CC(C)C1CCC(CC1O)CO

Origin of Product

United States

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